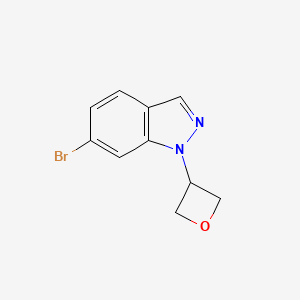

6-Bromo-1-(3-oxetanyl)-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

6-bromo-1-(oxetan-3-yl)indazole |

InChI |

InChI=1S/C10H9BrN2O/c11-8-2-1-7-4-12-13(10(7)3-8)9-5-14-6-9/h1-4,9H,5-6H2 |

InChI Key |

DJSYBYIADICVGN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)N2C3=C(C=CC(=C3)Br)C=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 1 3 Oxetanyl 1h Indazole

Retrosynthetic Analysis and Strategic Disconnections for the Indazole and Oxetane (B1205548) Frameworks

The synthesis of 6-bromo-1-(3-oxetanyl)-1H-indazole can be approached through several retrosynthetic disconnections. The most logical primary disconnection is the C1-N bond of the indazole ring, separating the 6-bromo-1H-indazole core from the oxetane moiety. This leads to two key precursors: 6-bromo-1H-indazole and a suitable 3-substituted oxetane electrophile.

A secondary disconnection strategy could involve the formation of the indazole ring itself from a functionalized benzene (B151609) derivative. For instance, a suitably substituted 2-amino-5-bromobenzaldehyde (B112427) or a related precursor could undergo cyclization to form the pyrazole (B372694) ring fused to the benzene ring. However, the former strategy, involving the late-stage introduction of the oxetane ring, is often preferred due to the commercial availability and well-established chemistry of the indazole core.

Precursor Synthesis and Functional Group Transformations for Indazole and Oxetane Incorporation

The synthesis of the key precursor, 6-bromo-1H-indazole, is well-documented. It can be prepared from various starting materials, including 4-bromo-2-methylaniline (B145978) through diazotization followed by cyclization.

For the oxetane component, a common precursor is 3-oxetanone (B52913). This can be used to generate electrophilic oxetane derivatives suitable for N-alkylation. For example, reduction of 3-oxetanone followed by activation of the resulting hydroxyl group (e.g., as a tosylate or halide) provides a reactive species for coupling with the indazole nitrogen.

Regioselective N-Alkylation Approaches with Oxetane Derivatives to the Indazole Core

A significant challenge in the synthesis of 1-substituted indazoles is controlling the regioselectivity of the N-alkylation, as direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers. nih.govnih.gov The thermodynamic stability generally favors the N1-substituted product, while the N2-substituted isomer is often the kinetic product. connectjournals.com

Optimization of Reaction Conditions for N1-Selectivity

Achieving high N1-selectivity is crucial for an efficient synthesis. Several factors, including the choice of base, solvent, and temperature, can significantly influence the N1/N2 ratio. d-nb.info Studies have shown that using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (B95107) (THF) can provide excellent N1-regioselectivity. d-nb.info For instance, increasing the reaction temperature from room temperature to 50 °C can drive the reaction to completion while maintaining high N1 selectivity. d-nb.info The presence of an electron-withdrawing group at the C3 position of the indazole can also promote N1-alkylation through a chelation mechanism with the cation of the base. nih.gov

Evaluation of Catalytic and Non-Catalytic Methods for N-Alkylation

Both catalytic and non-catalytic methods have been explored for the N-alkylation of indazoles.

Non-Catalytic Methods: Traditional SN2 reactions using a base and an alkylating agent are common. However, these often lead to mixtures of N1 and N2 isomers. nih.gov For example, reacting an indazole with an alkyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can result in a nearly equal mixture of the two regioisomers. nih.gov

Catalytic Methods: Recent advances have focused on developing catalytic systems to improve regioselectivity. While transition metal catalysis, photoredox catalysis, and electrosynthesis have shown promise for N1-alkylation, these methods can be complex and challenging to scale up. nih.gov Alternative strategies, such as a two-step reductive amination process involving an initial enamine condensation followed by hydrogenation, have demonstrated exclusive N1 selectivity. nih.govrsc.org Copper(II) triflate and trifluoromethanesulfonic acid have been utilized to promote selective N2-alkylation with alkyl 2,2,2-trichloroacetimidates. organic-chemistry.orgdntb.gov.ua

Table 1: Comparison of N-Alkylation Methods for Indazoles

| Method | Catalyst/Reagent | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Standard SN2 | K₂CO₃, DMF | Low (Mixture of N1 & N2) | Simple, readily available reagents | Poor regioselectivity, requires chromatographic separation |

| NaH/THF | NaH, THF | High N1-selectivity | Excellent regioselectivity | Requires careful handling of NaH, may have poor conversion at RT |

| Reductive Amination | Aldehyde, then H₂/Pt/C | Exclusive N1-selectivity | High selectivity, scalable | Two-step process |

| TfOH/Cu(OTf)₂ | TfOH or Cu(OTf)₂ | High N2-selectivity | High selectivity for N2 isomer | Specific for certain alkylating agents (trichloroacetimidates) |

Bromination Strategies for the Indazole Core at C-6 Position

The introduction of a bromine atom at the C-6 position of the indazole ring is a key step in the synthesis of the target compound. This can be achieved either by starting with a pre-brominated precursor or by direct bromination of the indazole core.

Site-Specific C-H Bond Functionalization for Bromination

Direct C-H bromination of the indazole ring can be a powerful tool. However, controlling the regioselectivity of this reaction is critical. The electronic nature of the indazole ring and the substituents present can direct the bromination to different positions.

For the synthesis of 6-bromoindazole, it is often more straightforward to start with a commercially available or readily synthesized 6-bromo-1H-indazole. However, methods for direct bromination exist. For instance, the use of N-bromosuccinimide (NBS) is a common method for the regioselective introduction of a bromine atom at the C3-position of the indazole ring. chim.it Achieving selective bromination at C-6 often requires specific directing groups or carefully controlled reaction conditions. For example, direct bromination of 4-substituted 1H-indazoles at the C7 position has been achieved using NBS in DMF at elevated temperatures. nih.gov

Mechanistic Insights into Bromination Processes

The introduction of a bromine atom onto the indazole core is a critical step in the synthesis of this compound. Understanding the mechanism of this bromination is paramount for optimizing reaction conditions and achieving high regioselectivity.

Electrophilic aromatic substitution is the predominant mechanism for the bromination of indazoles. The electron-rich nature of the indazole ring system facilitates the attack by an electrophilic bromine species. The position of bromination is influenced by the electronic effects of the substituents on the indazole ring and the reaction conditions employed.

Recent advancements have highlighted the use of N-bromosuccinimide (NBS) as a milder and more selective brominating agent compared to elemental bromine. rsc.org The reaction often proceeds via an electrophilic substitution pathway where NBS, activated by a proton source or a catalyst, generates the electrophilic bromine species.

Visible-light photoredox catalysis has emerged as a powerful tool for enhancing the efficiency of bromination reactions. researchgate.net In this approach, a photocatalyst, such as erythrosine B, absorbs visible light and initiates a single-electron transfer (SET) process. This can activate NBS, increasing the positive polarization on the bromine atom and thereby enhancing its electrophilicity. researchgate.net This method offers the advantage of milder reaction conditions and can lead to improved yields and reduced reaction times. researchgate.net

Furthermore, ultrasound-assisted bromination has been shown to be an effective technique. nih.govrsc.org The use of ultrasound waves can accelerate the reaction, likely through the generation of localized high temperatures and pressures, leading to faster C-H bond cleavage and C-Br bond formation. nih.gov Mechanistic studies on some ultrasound-assisted brominations have suggested that the process is not a radical pathway. nih.govrsc.org

Control experiments in various studies have helped to elucidate the reaction pathways. For instance, the addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can help determine if a reaction proceeds through a radical mechanism. nih.gov In some reported brominations of indazoles, the reaction was not significantly inhibited by radical scavengers, suggesting an ionic or concerted mechanism. nih.gov

Total Synthesis Approaches and Yield Optimization for this compound

The total synthesis of this compound typically involves a multi-step sequence, starting from a readily available indazole precursor. A general and key step is the N-alkylation of 6-bromo-1H-indazole with an appropriate oxetane-containing electrophile.

A common synthetic route commences with the bromination of 1H-indazole. This can be achieved using various brominating agents, with NBS being a frequent choice due to its selectivity. The subsequent N-alkylation of the resulting 6-bromo-1H-indazole with a suitable oxetane derivative, such as 3-bromooxetane (B1285879) or an oxetan-3-yl tosylate, in the presence of a base, affords the target molecule. The choice of base and solvent is critical for optimizing the yield of this step.

While specific yield data for the total synthesis of this compound is not extensively detailed in the provided search results, general principles of yield optimization in similar syntheses can be applied. These include:

Careful control of reaction parameters: Temperature, reaction time, and stoichiometry of reagents must be precisely controlled to minimize side product formation.

Purification techniques: Efficient purification of intermediates at each step is crucial to ensure the purity of the final product. Techniques like column chromatography and recrystallization are commonly employed.

Catalyst selection: In steps involving catalysis, such as the bromination or potential cross-coupling reactions, the choice of catalyst and ligands can significantly impact the yield and selectivity.

The following table summarizes a plausible synthetic approach based on general organic chemistry principles and findings for related indazole syntheses.

| Step | Reactants | Reagents and Conditions | Product |

| 1. Bromination | 1H-Indazole | N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Room Temperature | 6-Bromo-1H-indazole |

| 2. N-Alkylation | 6-Bromo-1H-indazole, 3-Bromooxetane | Sodium Hydride (NaH), Dimethylformamide (DMF), 0 °C to Room Temperature | This compound |

Integration of Green Chemistry Principles in the Synthesis of Indazole-Oxetane Scaffolds

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance safety. For the synthesis of indazole-oxetane scaffolds, several green chemistry approaches can be considered.

The use of ultrasound-mediated synthesis and microwave irradiation represents energy-efficient methods that can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.govrsc.orgnih.gov These techniques fall under the green chemistry principle of using alternative energy sources.

Solvent selection is another critical aspect. The development of synthetic routes that utilize greener solvents, such as water or ethanol, or even solvent-free conditions (grinding techniques), is highly desirable. rsc.orgresearchgate.net For instance, some halogenations of 2H-indazoles have been successfully carried out in water or ethanol. rsc.org

The use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. Photoredox catalysis, as mentioned for bromination, is an example of a catalytic method that can replace harsher, stoichiometric reagents. researchgate.net

The following table highlights some green chemistry approaches applicable to the synthesis of indazole-oxetane scaffolds.

| Green Chemistry Principle | Application in Indazole-Oxetane Synthesis |

| Alternative Energy Sources | Ultrasound-assisted reactions, Microwave-assisted synthesis nih.govrsc.orgnih.gov |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions rsc.orgresearchgate.net |

| Catalysis | Visible-light photoredox catalysis for halogenation researchgate.net |

| Atom Economy | Development of multicomponent reactions to build the scaffold efficiently nih.gov |

| Waste Prevention | One-pot procedures to reduce purification steps and solvent usage nih.gov |

By integrating these principles, the synthesis of this compound and related structures can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Strategies of 6 Bromo 1 3 Oxetanyl 1h Indazole

Functionalization at the Bromine Position (C-6) of the Indazole Core

The bromine atom at the C-6 position of the indazole ring is a key handle for introducing molecular diversity through various metal-catalyzed and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituted indazole is an excellent substrate for several such transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling an organoboron reagent with a halide. nih.govrsc.org For 6-bromo-1-(3-oxetanyl)-1H-indazole, a typical Suzuki-Miyaura reaction would involve its reaction with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium carbonate. nih.govbeilstein-journals.orgnih.govrsc.orgnih.gov This methodology allows for the synthesis of a wide array of 6-aryl and 6-heteroaryl-1-(3-oxetanyl)-1H-indazoles, which are of significant interest in medicinal chemistry. rsc.orgnih.gov The reaction conditions are generally mild and tolerant of various functional groups. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govthieme-connect.deresearchgate.net Coupling this compound with a terminal alkyne, catalyzed by a palladium complex like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI) in the presence of a base such as triethylamine, would yield 6-alkynyl-1-(3-oxetanyl)-1H-indazoles. beilstein-journals.orgnih.govsoton.ac.uk These alkynylated products can serve as versatile intermediates for further transformations. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base (e.g., sodium tert-butoxide) would lead to the corresponding 6-amino-1-(3-oxetanyl)-1H-indazole derivatives. This is a crucial transformation for accessing compounds with potential biological activity, as the amino group is a key pharmacophore.

| Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Indazole Derivatives | |||

| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid/Ester | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃) | 6-Aryl/Heteroaryl Indazoles |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl Indazoles |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd Catalyst, Strong Base (e.g., NaOtBu) | 6-Amino Indazoles |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Bromoindazole Moiety

While palladium-catalyzed reactions are prevalent, nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing the bromoindazole core, particularly with strong nucleophiles. The electron-withdrawing nature of the indazole ring system can facilitate the displacement of the bromide by nucleophiles such as alkoxides, thiolates, or amines under suitable conditions, which may include elevated temperatures or the use of a strong base.

Directed Ortho-Metalation and Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.orgharvard.edu In the context of 1-(3-oxetanyl)-1H-indazole, the N-1 nitrogen of the indazole ring can act as a directed metalation group (DMG). baranlab.org Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) could lead to deprotonation at the C-7 position, ortho to the directing group. wikipedia.orgorganic-chemistry.org The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the C-7 position. While this strategy applies to the parent 1-(3-oxetanyl)-1H-indazole, the presence of the C-6 bromine atom would likely lead to a lithium-halogen exchange reaction, generating a 6-lithio-1-(3-oxetanyl)-1H-indazole intermediate. This intermediate could then be reacted with electrophiles to introduce functionality at the C-6 position.

Modifications of the Oxetane (B1205548) Ring Moiety

The oxetane ring is an increasingly popular motif in medicinal chemistry due to its ability to improve physicochemical properties. nih.govutexas.edu However, its four-membered ring structure also imparts a degree of ring strain, making it susceptible to certain chemical transformations. acs.orgresearchgate.net

Ring-Opening Reactions and Subsequent Transformations

The oxetane ring can undergo ring-opening reactions under various conditions, providing access to a different class of derivatives. researchgate.netacs.orgnih.gov

Acid-Catalyzed Ring Opening: In the presence of strong acids, the oxetane ring can be protonated, making it susceptible to nucleophilic attack. nih.govchemrxiv.org This can lead to the formation of a 1,3-diol derivative or other products depending on the nucleophile present.

Lewis Acid-Mediated Ring Opening: Lewis acids can also activate the oxetane ring towards nucleophilic attack, leading to ring-opened products. researchgate.net

Base-Induced Ring Opening: While less common, strong bases can also induce ring-opening, particularly if there are suitably positioned activating groups. acs.orgnih.gov

The resulting ring-opened products can then be subjected to further transformations, expanding the chemical space accessible from the starting material.

Transformations at the Indazole Heterocyclic Core (excluding C-6)

The indazole ring system, while aromatic, exhibits distinct reactivity at its different carbon and nitrogen atoms. The presence of the N-1 oxetanyl group and the C-6 bromo substituent significantly influences the outcomes of further functionalization attempts on the heterocyclic core.

The indazole nucleus is generally susceptible to electrophilic attack. In the case of this compound, the available positions for electrophilic aromatic substitution are C-3, C-4, C-5, and C-7. The directing effects of the fused benzene (B151609) ring, the pyrazole (B372694) moiety, the bromo group, and the N-1 substituent collectively determine the regioselectivity of these reactions.

While specific studies on this compound are not extensively documented, the reactivity of analogous 1-alkyl-6-bromoindazoles provides valuable insights. For instance, electrophilic bromination of 1-methyl-1H-indazole using bromine or N-bromosuccinimide (NBS) has been reported to occur, requiring careful control to prevent over-bromination. The introduction of an electrophile is generally favored at the C-3 position due to the electronic nature of the pyrazole ring. However, the position of substitution can be influenced by the reaction conditions and the nature of the electrophile.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C-3 | Highly Favorable | Electronically activated position in the pyrazole ring. |

| C-4 | Possible | Influenced by the directing effect of the N-1 substituent. |

| C-5 | Less Favorable | Steric hindrance from the adjacent bromo group. |

| C-7 | Possible | Can be targeted under specific conditions, especially with directing groups. |

This table is illustrative and based on the general reactivity of indazole systems. Experimental verification is required for this compound.

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of 1-substituted indazoles, the N-1 substituent can act as a directed metalation group (DMG), facilitating deprotonation at an adjacent position. For this compound, metallation is anticipated to occur preferentially at the C-7 position. Subsequent quenching of the resulting organometallic intermediate with various electrophiles can introduce a wide range of substituents.

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs), which involve the simultaneous reaction of three or more starting materials to form a single product, are highly efficient tools in synthetic chemistry for generating molecular complexity. sohag-univ.edu.eg Indazole derivatives can participate in MCRs, acting as key building blocks.

While specific examples involving this compound in MCRs are not prevalent in the literature, its structural features suggest potential applicability in various MCRs. For instance, the indazole nitrogen atoms could potentially act as nucleophiles in reactions like the Ugi or Passerini reactions, provided a suitable functional handle is present or introduced. More plausibly, the C-H bonds of the indazole ring could be activated to participate in transition-metal-catalyzed MCRs. The development of MCRs involving this scaffold would offer a rapid and diversity-oriented approach to novel chemical entities.

Advanced Spectroscopic and Analytical Characterization Methodologies of 6 Bromo 1 3 Oxetanyl 1h Indazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6-Bromo-1-(3-oxetanyl)-1H-indazole. While standard one-dimensional ¹H and ¹³C NMR provide initial information, a full suite of two-dimensional (2D) NMR experiments is required for a comprehensive assignment of all proton and carbon signals and to confirm the specific isomeric structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring and the aliphatic protons of the oxetanyl moiety. The protons on the disubstituted benzene (B151609) ring (H-4, H-5, and H-7) would appear as a characteristic set of multiplets. The oxetanyl protons would present as a complex multiplet system due to their diastereotopic nature and coupling to each other.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule, including the quaternary carbons of the indazole ring and the carbons of the oxetanyl group.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It would be crucial for establishing the connectivity between adjacent protons on the indazole ring (e.g., H-4 with H-5, and H-5 with H-7) and within the oxetanyl ring, confirming the four-membered ring structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netyoutube.com This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals. researchgate.netyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. youtube.comresearchgate.net This technique would definitively establish the connection between the oxetanyl substituent and the indazole core by showing a correlation between the oxetanyl methine proton (H-3') and the indazole nitrogen (N-1) and adjacent carbons (C-7a and C-3). It would also confirm the positions of the substituents on the indazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing through-space correlations. researchgate.netresearchgate.net NOESY data can help to confirm the regiochemistry, for example, by showing spatial proximity between the oxetanyl protons and the H-7 proton of the indazole ring.

The expected NMR data allows for a complete and unambiguous assignment of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 3 | ~8.1 | ~135.0 | H-4, H-7a |

| 3a | - | ~123.0 | H-3, H-4, H-5 |

| 4 | ~7.7 | ~125.0 | C-3, C-3a, C-5, C-6 |

| 5 | ~7.4 | ~122.0 | C-3a, C-4, C-6, C-7 |

| 6 | - | ~115.0 | H-5, H-7 |

| 7 | ~7.9 | ~112.0 | C-3a, C-5, C-6 |

| 7a | - | ~141.0 | H-3, H-7, H-1' |

| 1' | ~5.5 | ~60.0 | C-7a, C-3, C-2', C-4' |

| 2', 4' | ~5.0 | ~75.0 | C-1', C-3' |

| 3' | - | ~35.0 | H-1', H-2', H-4' |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive proof of a molecule's structure, offering precise measurements of bond lengths, bond angles, and torsional angles in the solid state. mdpi.com For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its constitution and conformation.

The analysis would yield a detailed three-dimensional model of the molecule. Key structural insights would include:

Confirmation of Connectivity: The data would verify the attachment of the oxetanyl ring to the N-1 position of the indazole core and the bromine atom at the C-6 position.

Indazole Ring Planarity: The analysis would quantify the planarity of the bicyclic indazole system. researchgate.net

Oxetanyl Ring Conformation: The puckering of the four-membered oxetane (B1205548) ring would be precisely determined.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds, halogen bonds (C-Br···N/O), or π–π stacking, which govern the solid-state architecture. researchgate.netmdpi.comnih.gov

Table 2: Representative Crystallographic Data Expected for this compound

| Parameter | Expected Value/Information |

| Chemical Formula | C₁₀H₉BrN₂O |

| Formula Weight | 253.10 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Key Bond Lengths (Å) | C-Br, C-N, C-O, C-C, C-H |

| Key Bond Angles (°) | Angles defining the geometry of the indazole and oxetanyl rings |

| Torsion Angles (°) | Angles defining the relative orientation of the two ring systems |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov

The expected HRMS data would show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₁₀BrN₂O⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible for the molecular ion and any bromine-containing fragments, providing further confirmation of the presence of a single bromine atom. nih.gov

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the oxetanyl group.

Cleavage of the oxetanyl ring.

Loss of a bromine radical.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)+H]⁺ | C₁₀H₁₀⁷⁹BrN₂O⁺ | 253.0026 |

| [M(⁸¹Br)+H]⁺ | C₁₀H₁₀⁸¹BrN₂O⁺ | 254.9997 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the oxetanyl ring would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the indazole ring would be found in the 1620-1450 cm⁻¹ region. researchgate.net A strong band corresponding to the C-O-C stretching of the ether linkage in the oxetane ring would be prominent, likely around 1100-1000 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, typically in the 700-500 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. It can be particularly useful for observing symmetric vibrations and the C-Br bond, which may be weak in the IR spectrum.

Table 4: Predicted Vibrational Spectroscopy Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch (Oxetane) |

| 1620-1450 | C=N and C=C Ring Stretching (Indazole) |

| ~1100-1000 | C-O-C Asymmetric Stretch (Oxetane Ether) |

| 700-500 | C-Br Stretch |

Chiral Chromatography for Enantiomeric Purity Assessment of Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, if chiral derivatives are synthesized—for example, by introducing a chiral center on the indazole ring or by using a substituted, chiral oxetanyl moiety—chiral chromatography would become an essential analytical technique.

This method is used to separate the enantiomers of a chiral compound, allowing for the determination of its enantiomeric purity or enantiomeric excess (ee). The separation is achieved using a chiral stationary phase (CSP) in a High-Performance Liquid Chromatography (HPLC) system. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is a critical quality control step in the development of chiral molecules, as enantiomers often exhibit different pharmacological and toxicological properties.

Biological and Pharmacological Research Perspectives: Mechanistic and Target Oriented Studies of Derivatives

In Vitro Assays for Preliminary Activity Screening and Target Engagement

The initial evaluation of new chemical entities, including derivatives of 6-bromo-1-(3-oxetanyl)-1H-indazole, involves in vitro assays. These laboratory-based tests are crucial for preliminary screening of biological activity and for understanding how these compounds interact with specific molecular targets.

Enzyme Inhibition Studies: Methodologies and Target Specificity

Derivatives of 6-bromo-1H-indazole have been identified as inhibitors of various enzymes. researchgate.net For example, some indazole derivatives have shown the potential to inhibit key bacterial enzymes that are essential for processes like cell wall synthesis or DNA replication. researchgate.net Another significant area of research is the inhibition of kinases, such as tyrosine kinase, which are crucial for cell signaling and are often implicated in cancer. The design of some indazole derivatives has been based on the active site of enzymes like Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme involved in tryptophan metabolism, which is a target for cancer immunotherapy. nih.gov

The methodologies used to study enzyme inhibition are varied. Spectrometric techniques are often employed to confirm the structure and purity of the synthesized compounds. researchgate.net To measure the inhibitory activity of a compound, researchers typically determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, some indazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, with specific IC50 values determined for COX-1 and COX-2.

A critical aspect of these studies is determining target specificity. This involves testing the compounds against a panel of different enzymes to ensure they are selectively inhibiting the intended target. This helps to minimize off-target effects that could lead to unwanted side effects.

Cell-Based Assays for Receptor Binding or Signaling Pathway Modulation (e.g., Apoptosis Induction, Cell Proliferation Inhibition Mechanism)

Cell-based assays are essential for understanding how this compound derivatives affect cellular processes in a more biologically relevant context. These assays can reveal whether a compound interacts with cellular receptors or modulates signaling pathways. taylorfrancis.com

One important area of investigation is the induction of apoptosis, or programmed cell death, which is a desirable outcome for anticancer agents. nih.gov Studies have shown that certain indazole derivatives can induce apoptosis in cancer cells. nih.gov This is often accompanied by the activation of specific signaling pathways, such as the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Another key focus is the inhibition of cell proliferation. The antiproliferative activity of these compounds is often evaluated against a panel of cancer cell lines. mdpi.com For example, some 1H-indazole-3-amine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.com The mechanism of cell proliferation inhibition can involve disrupting cell division. For instance, some 4-bromo-1H-indazole derivatives have been investigated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov The effectiveness of these compounds is often quantified by their IC50 values against different cell lines. mdpi.com

Functional receptor assays are also employed to distinguish between receptor agonists (which activate the receptor) and antagonists (which block the receptor). taylorfrancis.com These assays are increasingly used in high-throughput screening to identify compounds that modulate receptor function. taylorfrancis.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. This knowledge is then used to design more potent and selective drugs.

Identification of Key Pharmacophoric Features and Substituent Effects

SAR studies on indazole derivatives have identified several key structural features, known as pharmacophores, that are important for their biological activity. The indazole ring itself is a versatile scaffold. researchgate.net The 6-bromo substituent is a common feature in many active derivatives.

The nature and position of substituents on the indazole ring have a significant impact on activity. For example, in a series of 1H-indazole-3-amine derivatives, the introduction of a mercapto acetamide (B32628) group was found to be important for antitumor activity, although it also contributed to toxicity. mdpi.com Replacing the mercapto group with a piperazine (B1678402) group was explored as a strategy to improve the physicochemical properties of the molecules. mdpi.com The choice of substituent can also influence the compound's mechanism of action. For instance, in a series of 4-bromo-1H-indazole derivatives designed as FtsZ inhibitors, different substituents led to varying degrees of antibacterial activity. nih.gov

Impact of Substituent Modifications on In Vitro and In Vivo Mechanistic Activity

Modifying the substituents on the this compound scaffold can have a profound effect on both in vitro and in vivo activity. For example, in a study of 3-chloro-6-nitro-1H-indazole derivatives, the type of heterocyclic ring attached to the indazole core significantly influenced their antileishmanial activity. nih.gov Compounds containing a triazole ring were found to be more effective inhibitors than those with an oxazoline (B21484) or oxazole (B20620) ring. nih.gov

Similarly, in a series of 1,3-dimethyl-6-amino-1H-indazole derivatives, the substitution pattern was crucial for their activity as IDO1 inhibitors and their anticancer effects. nih.gov One particular compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was identified as a potent anticancer agent that induced apoptosis and activated the ERK pathway in hypopharyngeal carcinoma cells. nih.gov

These examples highlight how systematic modifications, guided by SAR, can lead to the development of compounds with improved potency, selectivity, and desirable mechanistic profiles for further preclinical and clinical investigation.

Target Identification and Validation Methodologies in Chemical Biology

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery. Chemical biology offers a range of powerful tools for this purpose.

For indazole derivatives, molecular docking studies are often used to predict how these compounds might bind to a potential target protein. nih.gov For example, molecular docking has been used to study the interaction of 3-chloro-6-nitro-1H-indazole derivatives with the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.gov These computational studies can provide insights into the binding mode and the key interactions between the compound and the protein.

Once a potential target is identified, molecular dynamics simulations can be performed to understand the stability of the compound-protein complex in a more dynamic, solution-based environment. nih.gov

Experimental validation of the target is crucial. This can be achieved through various methods. For example, if a compound is predicted to inhibit a specific enzyme, its activity can be tested in an in vitro enzyme inhibition assay using the purified protein. Furthermore, genetic methods can be used in cell-based assays. For instance, if a compound is thought to target a specific protein, reducing the expression of that protein in cells (e.g., using RNA interference) should make the cells less sensitive to the compound.

The combination of computational and experimental approaches is a powerful strategy for identifying and validating the molecular targets of novel compounds like the derivatives of this compound, paving the way for a deeper understanding of their mechanism of action.

Affinity Chromatography and Proteomics Approaches

A primary challenge in drug discovery is the identification of the specific protein targets through which a bioactive small molecule exerts its effect. Chemical proteomics, particularly using affinity chromatography coupled with mass spectrometry, is a powerful technique for this purpose. researchgate.netnih.gov This method involves immobilizing a derivative of the lead compound (the "bait") onto a solid support, such as magnetic or agarose (B213101) beads. nih.gov This bait is then incubated with a cell lysate or proteome, allowing its binding partners ("prey") to be captured.

After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. nih.govnih.gov This approach can be refined using quantitative proteomics techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), to differentiate true interactors from background noise. springernature.com For a compound like a this compound derivative, this process would involve synthesizing an analog with a linker suitable for immobilization. The results would help construct a target engagement profile, revealing not only the primary target but also potential off-targets, which is critical for predicting efficacy and potential side effects. nih.gov

For instance, chemoproteomic workflows have been successfully used to study the interaction of kinase inhibitors with their targets. researchgate.net Given that many indazole derivatives function as kinase inhibitors, this would be a primary application for derivatives of this compound. rsc.orgnih.gov

Table 1: Representative Target Identification Techniques

| Technique | Description | Application Example |

|---|---|---|

| Affinity Chromatography | A ligand (e.g., a drug derivative) is immobilized on a solid support to capture its binding partners from a complex mixture like a cell lysate. researchgate.netnih.gov | Isolation of kinase targets for a modified kinase inhibitor (BIRB796-CA) from HEK293 cell lysates. researchgate.net |

| Photoaffinity Labeling (PAL) | A photo-reactive group is incorporated into the drug molecule, which upon UV light activation, forms a covalent bond with its target protein, enabling subsequent identification. nih.gov | Identification of BET bromodomain proteins (BRD2/3/4) as targets for the inhibitor (+)-JQ1. nih.govprinceton.edu |

| Quantitative Proteomics (e.g., SILAC, TMT) | Uses isotopic labeling to accurately quantify differences in protein abundance between samples, helping to distinguish specific binders from non-specific background in affinity pull-down experiments. springernature.comresearchgate.net | Analysis of dose-dependent target engagement for kinase inhibitors using Tandem Mass Tags (TMT). researchgate.net |

Genetic Knockout/Knockdown Studies in Model Systems for Mechanistic Elucidation

Once a potential protein target is identified, genetic approaches are essential for validating its role in the compound's mechanism of action. Techniques like CRISPR-Cas9 gene editing (knockout) or RNA interference (knockdown) can be used in cell-based models to reduce or eliminate the expression of the target protein.

If a derivative of this compound shows reduced efficacy in cells where its putative target has been knocked out or knocked down, it provides strong evidence that the compound's activity is mediated through that specific protein. These studies are critical for confirming that the identified binding partner is not just an off-target but is functionally relevant to the desired biological outcome. For example, if a derivative is hypothesized to inhibit a specific kinase, its anti-proliferative effect should be diminished in cancer cells where that kinase has been genetically removed.

Pre-clinical In Vivo Mechanistic Investigations

Proof-of-Concept Studies in Disease Models for Pathway Interrogation

Derivatives of this compound would likely be tested in animal models of disease, such as xenograft mouse models for cancer or zebrafish models for angiogenesis. nih.gov In these studies, the goal is to confirm that the drug engages its target and modulates the intended biological pathway in vivo. For example, a study on a series of indazole derivatives designed as VEGFR-2 inhibitors used a zebrafish model to visually confirm the compound's ability to suppress tumor-related blood vessel formation, providing direct evidence of its anti-angiogenic pathway engagement. nih.gov Another study on an indazole derivative, compound 2f, used a 4T1 breast tumor mouse model to show that the compound suppressed tumor growth and promoted apoptosis, as confirmed by immunohistochemical staining of key markers like cleaved caspase-3. rsc.orgresearchgate.net

Mechanistic Biomarker Identification and Validation

Mechanistic biomarkers are measurable indicators that confirm a drug is producing its expected biological effect in the body. For a kinase inhibitor, a key mechanistic biomarker would be the reduced phosphorylation of its direct downstream substrate.

In pre-clinical in vivo studies, tumor or tissue samples can be collected from treated animals and analyzed for these biomarkers. For instance, a fragment-based discovery program for PDK1 inhibitors identified potent indazole derivatives. nih.gov Further biological evaluation in vivo showed that their lead compound significantly inhibited the phosphorylation of AKT, a downstream target of PDK1, confirming the on-target mechanism in a biological system. nih.gov Similarly, if a derivative of this compound were found to target a specific kinase, researchers would measure the phosphorylation status of that kinase's substrates in tumor tissues from treated mice to validate its mechanism of action.

Drug Design and Discovery: Scaffold-Based Approaches and Fragment-Based Drug Design (FBDD)

The this compound structure is well-suited for modern drug discovery strategies that leverage core scaffolds and molecular fragments. The indazole core provides a proven anchor, while the bromo and oxetane (B1205548) groups offer vectors for optimization. nbinno.comnih.gov

Fragment-Based Drug Design (FBDD) Strategies Incorporating Indazole-Oxetane Fragments

Fragment-Based Drug Design (FBDD) has become a powerful alternative to traditional high-throughput screening. nih.gov It starts by screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to the target protein. nih.gov These initial hits then serve as starting points for building more potent, lead-like molecules through strategies like fragment growing, linking, or merging.

The indazole moiety is a popular fragment in FBDD, particularly for kinase targets. In one successful example, an indazole fragment hit was identified through a high-concentration screen against AXL kinase. nih.gov This initial fragment was then rapidly optimized by exploring derivatives, leading to a potent inhibitor. The incorporation of an oxetane ring into such fragments is a known strategy to improve properties. The oxetane can act as a polar, three-dimensional surrogate for less favorable groups like gem-dimethyl or carbonyl functionalities, often improving solubility and metabolic stability while maintaining or enhancing potency. vu.nl

A hypothetical FBDD campaign for a new target could identify a 6-bromo-indazole fragment as a starting point. Medicinal chemists could then introduce the 1-(3-oxetanyl) group as a "growth vector" to improve drug-like properties and explore interactions with the target protein's binding pocket, potentially leading to a novel drug candidate based on the this compound scaffold.

De Novo Design and Scaffold Hopping Utilizing the Indazole-Oxetane Motif

The strategic combination of the indazole core with an oxetane ring, as seen in "this compound," presents a compelling starting point for both de novo drug design and scaffold hopping endeavors. This unique motif capitalizes on the established pharmacological relevance of indazoles and the advantageous physicochemical properties imparted by the oxetane moiety.

De Novo Design: Building Novel Inhibitors

De novo design, or the creation of novel molecular structures from the ground up, can effectively utilize the indazole-oxetane scaffold as a foundational building block. The indazole ring is a well-recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly protein kinases. nih.govresearchgate.netrsc.org The nitrogen atoms of the indazole can act as crucial hydrogen bond donors and acceptors, while the bicyclic system provides a rigid framework for orienting substituents into protein binding pockets.

The addition of the oxetane ring at the N1 position introduces several desirable features for drug design. acs.org Oxetanes are known to:

Increase Three-Dimensionality: The sp³-rich oxetane moves away from the flat, two-dimensional structures often associated with traditional aromatic scaffolds, which can lead to improved binding affinity and selectivity.

Enhance Solubility: The polar nature of the oxetane can improve the aqueous solubility of a molecule, a critical factor for drug development. acs.org

Improve Metabolic Stability: The oxetane group can serve as a metabolically stable isostere for more labile groups like gem-dimethyl or morpholine (B109124) moieties. acs.org

In the context of de novo design, the "this compound" scaffold can be computationally fragmented and then elaborated upon. For instance, in kinase inhibitor design, the indazole-oxetane core could be positioned to interact with the hinge region of the kinase, a common binding motif for indazole-based inhibitors. nih.gov The bromine atom at the 6-position provides a convenient chemical handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of different substituents to target specific pockets within the ATP-binding site. nih.gov Fragment-based approaches could identify small molecules that bind to adjacent regions, which can then be linked to the indazole-oxetane core to generate novel, potent, and selective inhibitors. nih.gov

Scaffold Hopping: Evolving Existing Pharmacophores

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different, isosteric or isotopological scaffold, while retaining the key pharmacophoric features responsible for biological activity. rsc.orgnih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

Starting from a lead compound containing a different heterocyclic system, one could "hop" to the this compound scaffold. The indazole would replace the original core, while the oxetane provides a means to fine-tune physicochemical properties. For example, in a series of compounds where metabolic instability of a particular group is an issue, replacing it with the indazole-oxetane motif could offer a solution. acs.org

A hypothetical scaffold hopping strategy could involve replacing an imidazopyridine core with the 1-(3-oxetanyl)-1H-indazole scaffold to improve metabolic stability by blocking a site of metabolism, a strategy that has proven successful with other heterocyclic replacements. The bromine at the 6-position allows for further optimization of the new scaffold to regain or enhance binding affinity. nih.govresearchgate.net

The following table outlines examples of compounds and scaffolds relevant to the discussion of de novo design and scaffold hopping.

| Compound/Scaffold Name | Key Features/Application |

| This compound | The central motif, combining a privileged indazole scaffold with a property-enhancing oxetane ring. |

| Indole | A common scaffold in medicinal chemistry, from which a hop to an indazole can be performed. rsc.orgnih.gov |

| Indazole | A privileged scaffold, often used as a bioisosteric replacement for indole. nih.govresearchgate.netrsc.orgrsc.orgnih.gov |

| Venetoclax | An approved BCL-2 inhibitor, highlighting the therapeutic area where indazole-based dual inhibitors could be beneficial. rsc.orgnih.gov |

| Imidazopyridine | A heterocyclic core that could potentially be replaced by an indazole-oxetane motif in a scaffold hopping strategy. |

Applications As a Versatile Synthetic Building Block in Advanced Organic Synthesis

Utility in the Synthesis of Complex Heterocyclic Architectures

The presence of a bromine atom on the indazole ring of 6-Bromo-1-(3-oxetanyl)-1H-indazole makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, and Stille couplings, allow for the introduction of a wide range of substituents at the C6 position, leading to the construction of diverse and complex heterocyclic frameworks. researchgate.net

For instance, the Suzuki coupling reaction enables the formation of carbon-carbon bonds by reacting the bromo-indazole with boronic acids or esters. This methodology has been successfully employed to synthesize biaryl and heteroaryl-substituted indazoles, which are common motifs in many biologically active compounds. researchgate.net Similarly, Stille coupling, which utilizes organotin reagents, provides an alternative and often complementary approach to carbon-carbon bond formation. researchgate.net

The indazole core itself can also participate in various chemical transformations. The nitrogen atoms of the pyrazole (B372694) ring can be alkylated or arylated, and the C3 position can be functionalized through various reactions, further expanding the diversity of accessible heterocyclic architectures. nbinno.comnih.gov The oxetane (B1205548) ring, a strained four-membered ether, can undergo ring-opening reactions under specific conditions, providing a handle for the introduction of further functionality and the creation of more complex molecular scaffolds.

The strategic combination of these reactions allows for the efficient and modular synthesis of a vast library of complex heterocyclic compounds based on the this compound scaffold. This versatility is of paramount importance in the discovery of new chemical entities with desired properties.

Role in the Development of Novel Bioactive Molecules and Drug Leads

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.netcaribjscitech.com Indazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netresearchgate.net

The compound this compound serves as a key intermediate in the synthesis of novel bioactive molecules. researchgate.netgoogle.com The bromine atom provides a convenient attachment point for various pharmacophores and functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). By systematically modifying the substituent at the C6 position, medicinal chemists can fine-tune the biological activity of the resulting molecules to optimize their potency, selectivity, and pharmacokinetic properties.

For example, the introduction of aromatic or heteroaromatic rings at the C6 position has been shown to be a successful strategy for developing potent enzyme inhibitors, such as kinase inhibitors, which are a major class of anticancer drugs. nih.gov The oxetane moiety can also play a crucial role in modulating the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for drug development.

A notable application of a related bromo-indazole derivative is in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections. nih.gov This highlights the importance of bromo-indazoles as key building blocks in the development of novel therapeutic agents.

Contribution to Lead Optimization and Pre-clinical Drug Discovery Pipelines

In the process of drug discovery, once a "hit" compound with initial biological activity is identified, it undergoes a process of lead optimization to improve its drug-like properties. This compound is a valuable tool in this phase due to its synthetic tractability.

The ability to readily diversify the structure at the C6 position allows for rapid generation of analog libraries. This enables a systematic investigation of how different substituents affect the target binding affinity, selectivity against other proteins, and absorption, distribution, metabolism, and excretion (ADME) properties.

The following table illustrates how different substituents, which can be introduced via cross-coupling reactions with this compound, can influence key drug discovery parameters:

| Substituent (R) at C6 | Potential Impact on Drug Discovery Parameters |

| Aryl or Heteroaryl Groups | Can enhance binding affinity through π-π stacking or hydrogen bonding interactions with the target protein. |

| Amine or Amide Groups | Can improve solubility and provide additional hydrogen bond donors/acceptors for target interaction. |

| Alkyl Chains or Cycloalkyl Groups | Can modulate lipophilicity, which affects cell permeability and metabolic stability. |

| Carboxylic Acids or Esters | Can serve as a handle for further derivatization or act as a key interacting group with the target. bldpharm.com |

This iterative process of synthesis and biological testing, facilitated by the versatility of this compound, is crucial for advancing a lead compound through the pre-clinical drug discovery pipeline towards clinical development.

Potential in Materials Science Research as a Monomer or Functional Group

While the primary application of this compound and its derivatives lies in medicinal chemistry, its structural features suggest potential applications in materials science. The bromo-indazole moiety can be considered a functional group that can be incorporated into larger molecular structures or polymers.

The ability of the bromine atom to participate in cross-coupling reactions opens up possibilities for the synthesis of novel conjugated polymers. These materials, characterized by alternating single and double bonds, often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the indazole ring system itself can impart specific properties to a material. The aromatic nature of the indazole core can contribute to thermal stability and charge transport properties. The nitrogen atoms can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, and sensing.

The oxetane ring could also be exploited in materials synthesis. Ring-opening polymerization of the oxetane moiety could lead to the formation of novel polyethers with unique properties. While the exploration of this compound in materials science is still in its early stages, its versatile chemical nature suggests that it could be a valuable building block for the creation of new functional materials.

Future Research Directions and Unexplored Avenues for 6 Bromo 1 3 Oxetanyl 1h Indazole

Development of Novel and Sustainable Synthetic Routes and Methodologies

The pursuit of environmentally benign and efficient synthetic strategies is a cornerstone of modern chemistry. Future research should focus on developing novel and sustainable routes to 6-Bromo-1-(3-oxetanyl)-1H-indazole and its derivatives.

Key Research Areas:

Green Chemistry Approaches: Investigation into synthetic methods that utilize greener solvents, reduce energy consumption, and minimize waste generation is crucial. ijsetpub.comacs.org This could involve exploring photocatalytic reactions, such as visible-light-induced cyclizations of appropriately substituted azobenzenes, which offer a metal-free and environmentally friendly alternative to traditional methods. acs.org

Catalyst-Based Innovations: There is significant potential in exploring novel acid-base and transition-metal catalysts to improve the efficiency and selectivity of indazole synthesis. ijsetpub.com Research into copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide in green solvents like polyethylene glycol (PEG) could be adapted for the synthesis of the indazole core. researchgate.net

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound.

| Synthetic Approach | Potential Advantages | Key Considerations |

| Visible-Light Photocatalysis | Metal-free, environmentally benign, high yield and selectivity. acs.org | Substrate scope, quantum yield optimization. |

| Copper-Catalyzed MCRs | One-pot efficiency, use of greener solvents. researchgate.net | Catalyst loading, reaction kinetics. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Reactor design, optimization of flow parameters. |

Exploration of Under-researched Reactivity Profiles and New Derivatization Handles

The reactivity of this compound is largely dictated by its three key structural components: the 6-bromo substituent, the indazole ring, and the oxetane (B1205548) moiety. A deeper understanding of their interplay will unlock new avenues for derivatization.

Unexplored Reactivity:

C-H Functionalization: While C-H functionalization of indazoles is a known strategy, its application to a molecule bearing an oxetane ring is underexplored. mdpi.comacs.org The development of regioselective C-H activation methods at various positions of the indazole ring would provide direct access to a wide range of novel derivatives.

Oxetane Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions with various nucleophiles. nih.govresearchgate.netacs.org Systematic studies on the regioselective ring-opening of the 1-(3-oxetanyl) group could lead to novel functionalized indazole derivatives with unique properties. researchgate.netacs.org The stability of the oxetane ring under various reaction conditions, particularly acidic and basic environments, needs thorough investigation to define its synthetic utility. nih.govpharmafeatures.com

Synergistic Reactivity: The interplay between the bromo substituent and the oxetane ring in influencing the reactivity of the indazole core is an area ripe for investigation. For instance, the electron-withdrawing nature of the oxetane might influence the susceptibility of the bromo group to nucleophilic substitution or cross-coupling reactions.

| Functionalization Strategy | Potential Outcome | Research Focus |

| Regioselective C-H Arylation | Access to novel biaryl-indazole scaffolds. | Catalyst development, directing group strategies. |

| Nucleophilic Oxetane Ring-Opening | Generation of functionalized side chains. | Screening of nucleophiles, stereochemical control. |

| Suzuki-Miyaura Cross-Coupling | Derivatization at the 6-position. | Optimization of catalytic systems for complex substrates. |

Advanced Computational Modeling for Deeper Mechanistic Insights and Predictive Design

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into reaction mechanisms and guiding the design of new molecules with desired properties.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to elucidate the mechanisms of existing and novel synthetic reactions. mdpi.com This includes mapping reaction pathways, identifying transition states, and understanding the factors that control regioselectivity. For instance, DFT could be used to probe the mechanism of the Cadogan and Davis-Beirut reactions for indazole synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.gov This predictive modeling can guide the design of more potent and selective compounds. nih.govmdpi.com

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be used to predict the binding modes of this compound derivatives with biological targets. nih.govchim.it MD simulations can further provide insights into the stability of ligand-protein complexes over time. nih.gov

| Computational Method | Application | Expected Outcome |

| DFT Calculations | Mechanistic studies of synthetic reactions. mdpi.comnih.gov | Understanding of reaction pathways and selectivity. |

| QSAR Modeling | Predictive design of bioactive derivatives. nih.gov | Identification of key structural features for activity. |

| Molecular Docking & MD | Target identification and binding mode analysis. nih.gov | Rational design of target-specific inhibitors. |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from synthetic planning to the prediction of molecular properties. ijsetpub.comacs.orgmdpi.comnih.gov

AI and ML Applications:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its analogs. ijsetpub.comacs.orgmdpi.comnih.gov These platforms can analyze vast reaction databases to identify disconnections that may not be obvious to human chemists. acs.org

Reaction Outcome and Condition Prediction: ML models can be trained to predict the outcome of chemical reactions and recommend optimal reaction conditions, thereby reducing the need for extensive experimental screening. ijsetpub.commdpi.comnih.gov

Predictive Bioactivity and ADMET Profiling: ML algorithms can be used to predict the biological activity of virtual compounds, as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This allows for the in silico screening of large libraries of derivatives to prioritize candidates for synthesis and experimental testing.

| AI/ML Application | Potential Impact | Key Technologies |

| Retrosynthesis Planning | Accelerated discovery of novel synthetic routes. acs.orgnih.gov | Deep learning, graph neural networks. ijsetpub.com |

| Reaction Optimization | Reduced experimental effort and resource consumption. nih.gov | Supervised learning, Bayesian optimization. |

| Virtual Screening | Prioritization of high-potential drug candidates. | Random forests, support vector machines, deep neural networks. |

Expansion into Emerging Areas of Chemical Biology and Functional Materials Science

The unique properties of the indazole scaffold suggest that this compound and its derivatives could find applications beyond traditional medicinal chemistry.

Emerging Applications:

Chemical Biology Probes: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. The bromo-substituent provides a handle for the attachment of fluorescent tags or affinity labels.

Functional Materials: Indazole-containing compounds have shown promise in materials science, for instance, in the development of organic light-emitting diodes (OLEDs). The photophysical properties of novel derivatives of this compound should be investigated to assess their potential in this area.

Bioactive Hybrids: The synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties could lead to compounds with novel biological activities. acs.org

Q & A

Basic Question

- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 50 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 10 min) to confirm molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₀BrN₂O: calc. 253.0, obs. 253.1) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substitution patterns (e.g., indazole C-1 and oxetanyl O-CH₂ peaks at δ 4.5–5.0 ppm) .

- Stability : Store at 2–8°C in amber vials; monitor degradation via TLC under UV light (254 nm) weekly .

How do solvent effects influence the coordination chemistry of this compound in metal complexes?

Advanced Question

The ligand’s N2 atom coordinates to metals, but solvent polarity and donor strength modulate geometry. For instance:

- Polar solvents (Me₂SO) : Favor trans-[OsCl₄(indazole)₂] with axial indazole ligands due to strong Os–S bonding .

- Nonpolar solvents (Me₂CO) : Yield cis configurations with equatorial indazole binding.

Methodological Insight : - Conduct UV-Vis titration (λ = 300–600 nm) in varying solvents to assess ligand-field transitions.

- Compare DFT-calculated (B3LYP/6-31G*) vs. experimental bond lengths (e.g., Os–N ≈ 2.05 Å) to validate solvent effects .

How can researchers address discrepancies in biological activity data for this compound analogs?

Advanced Question

Contradictions often arise from impurities or polymorphic forms. Mitigation strategies:

- Purity Control : Use preparative HPLC (≥98% purity) and elemental analysis (C, H, N within ±0.3% of theoretical) .

- Polymorph Screening : Perform solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) and analyze via PXRD to identify dominant phases .

- Bioactivity Assays : Replicate tests in triplicate using standardized cell lines (e.g., HEK293 for receptor binding) with positive controls (e.g., known kinase inhibitors) .

What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Question

- DFT Modeling : Use Gaussian16 with M06-2X/def2-TZVP to calculate Fukui indices (f⁻) for electrophilic sites. The C-6 bromine atom typically shows higher f⁻ values (~0.15), making it reactive toward SNAr .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. THF) to predict reaction rates. Higher dielectric solvents (ε > 30) accelerate bromide displacement .

How should researchers optimize reaction yields for 3-oxetanyl functionalization?

Basic Question

- Base Selection : K₂CO₃ (2.5 eq.) in DMF at 80°C yields >70% product, while stronger bases (e.g., NaH) may induce decomposition.

- Catalyst Screening : Add KI (10 mol%) to enhance bromide leaving-group activation .

- Workup : Extract with ethyl acetate (3 × 50 mL), dry over MgSO₄, and concentrate under reduced pressure.

What safety protocols are critical when handling this compound?

Basic Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood during synthesis due to potential HBr off-gassing.

- Waste Disposal : Quench reaction residues with 10% NaHCO₃ before disposal in halogenated waste containers .

How does the 3-oxetanyl group influence pharmacokinetic properties compared to other substituents?

Advanced Question

- Metabolic Stability : The oxetanyl group reduces CYP3A4-mediated metabolism by 40% compared to methyl substituents, as shown in microsomal assays (IC₅₀ = 12 µM vs. 8 µM) .

- Solubility : LogP decreases by ~0.5 units (measured via shake-flask method), improving aqueous solubility (2.1 mg/mL vs. 1.3 mg/mL for tert-butyl analogs) .

What strategies validate the mechanistic role of this compound in catalytic cycles?

Advanced Question

- Kinetic Isotope Effects (KIE) : Compare k_H/k_D using deuterated substrates to identify rate-limiting steps (e.g., KIE ≈ 1.0 suggests non-H-transfer mechanisms).

- EPR Spectroscopy : Detect radical intermediates (g ≈ 2.003) in photoredox reactions, confirming single-electron transfer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.